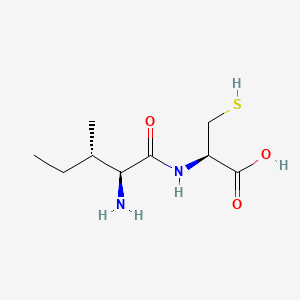

Isoleucylcysteine

Descripción

Propiedades

IUPAC Name |

(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c1-3-5(2)7(10)8(12)11-6(4-15)9(13)14/h5-7,15H,3-4,10H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZMKEYEVLDPDO-ACZMJKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151802 | |

| Record name | Isoleucylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117525-90-3 | |

| Record name | Isoleucylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117525903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isoleucylcysteine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucylcysteine (Ile-Cys) is a dipeptide composed of the essential amino acid isoleucine and the sulfur-containing amino acid cysteine. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of this compound. It details experimental protocols for its synthesis, purification, and characterization, and explores its role as a key intermediate in the biosynthesis of the antibiotic bacitracin. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

This compound is formed through a peptide bond between the carboxyl group of isoleucine and the amino group of cysteine. The standard representation is L-Isoleucyl-L-cysteine.

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid | [1] |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--C(=O)O">C@@HN | [1] |

| InChI Key | JSZMKEYEVLDPDO-ACZMJKKPSA-N | [1] |

| Molecular Formula | C9H18N2O3S | [1] |

| CAS Number | 117525-90-3 | [1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 234.32 g/mol | |

| XLogP3 (Predicted) | -3.2 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 6 | |

| Topological Polar Surface Area | 121 Ų | |

| Predicted pKa | Acidic (carboxyl): ~2-3, Basic (amino): ~9-10, Thiol: ~8-9 | (Estimated based on constituent amino acids) |

| Predicted Aqueous Solubility | High | (Inferred from high polarity and constituent amino acid solubility) |

Biological Significance: The Bacitracin Biosynthesis Pathway

This compound is a crucial intermediate in the non-ribosomal synthesis of bacitracin, a potent polypeptide antibiotic produced by certain strains of Bacillus licheniformis and Bacillus subtilis. The biosynthesis of bacitracin is a complex process catalyzed by a large multi-enzyme complex known as bacitracin synthetase.

The pathway begins with the activation of the constituent amino acids, including L-isoleucine and L-cysteine, as aminoacyl adenylates. These activated amino acids are then tethered to the synthetase complex as thioesters. The formation of the this compound dipeptide occurs on the enzyme complex, followed by a series of condensation and modification reactions to yield the final bacitracin molecule.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is commonly employed.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-Ile-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the cysteine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate Fmoc-Ile-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 2 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude this compound.

Purification

The crude this compound can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation:

-

HPLC system with a C18 column

-

UV detector

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

Protocol:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of mobile phase B.

-

Monitor the elution profile at 220 nm.

-

Collect the fractions containing the pure peptide.

-

Pool the pure fractions and lyophilize to obtain purified this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Expected Mass: [M+H]⁺ = 235.1111 (monoisotopic)

NMR Spectroscopy: While specific experimental NMR data for this compound is not readily available, the following are expected ¹H-NMR and ¹³C-NMR chemical shift ranges based on the constituent amino acids in an aqueous solution (D₂O).

-

¹H-NMR:

-

Isoleucine α-H: ~3.9-4.1 ppm

-

Isoleucine β-H: ~1.8-2.0 ppm

-

Isoleucine γ-CH₂: ~1.1-1.5 ppm

-

Isoleucine γ-CH₃: ~0.9-1.0 ppm

-

Isoleucine δ-CH₃: ~0.8-0.9 ppm

-

Cysteine α-H: ~4.2-4.4 ppm

-

Cysteine β-CH₂: ~2.9-3.2 ppm

-

-

¹³C-NMR:

-

Isoleucine Cα: ~58-60 ppm

-

Isoleucine Cβ: ~36-38 ppm

-

Isoleucine Cγ (CH₂): ~25-27 ppm

-

Isoleucine Cγ (CH₃): ~15-17 ppm

-

Isoleucine Cδ: ~11-13 ppm

-

Cysteine Cα: ~54-56 ppm

-

Cysteine Cβ: ~27-29 ppm

-

Carbonyl C=O: ~170-175 ppm

-

Conclusion

This compound is a dipeptide of significant biological interest due to its role as a precursor in the biosynthesis of the antibiotic bacitracin. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a comprehensive look at its synthesis, purification, and characterization. The provided experimental protocols offer a foundation for researchers to produce and study this dipeptide. Further investigation into the specific biological activities of this compound beyond its role as a metabolic intermediate may reveal novel therapeutic applications.

References

A Technical Guide to the Synthesis of Isoleucylcysteine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the dipeptide Isoleucylcysteine (Ile-Cys). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a plausible signaling pathway involving this dipeptide, generated using the DOT language for Graphviz.

Introduction

This compound (Ile-Cys) is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the sulfur-containing amino acid L-cysteine. As research into the biological roles of small peptides and their therapeutic potential continues to expand, the availability of well-characterized, high-purity dipeptides like Ile-Cys is crucial. This guide details a robust methodology for the synthesis of Ile-Cys, suitable for laboratory-scale production for research purposes. The described method utilizes a solid-phase peptide synthesis (SPPS) approach with a standard Fmoc/tBu strategy, ensuring high yield and purity of the final product.

Synthesis of this compound (Ile-Cys)

The synthesis of Ile-Cys is approached using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] An orthogonal protection strategy is employed, using the acid-labile trityl (Trt) group for the cysteine side chain and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group.[2][3]

Overall Synthesis Strategy

The synthesis begins with the loading of the first amino acid, Fmoc-Cys(Trt)-OH, onto a 2-chlorotrityl chloride resin. Following this, the Fmoc protecting group is removed, and the second amino acid, Fmoc-Ile-OH, is coupled to the resin-bound cysteine. Finally, the dipeptide is cleaved from the resin with simultaneous removal of the side-chain protecting group.

Experimental Protocols

Protocol 1: Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl Chloride Resin [4]

-

Swell 1 g of 2-chlorotrityl chloride resin (1.0–1.6 mmol/g loading capacity) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve 3 equivalents of Fmoc-Cys(Trt)-OH and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in 10 mL of dry DCM.

-

Add the amino acid solution to the resin and agitate the mixture for 1 hour at room temperature.

-

To cap any unreacted sites, add 1 mL of methanol and agitate for 15 minutes.

-

Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin under vacuum.

Protocol 2: Peptide Elongation - Coupling of Fmoc-Ile-OH [5]

-

Swell the Fmoc-Cys(Trt)-resin in DMF for 30 minutes.

-

Remove the Fmoc group by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min).

-

Wash the resin thoroughly with DMF (5x).

-

In a separate vessel, pre-activate 3 equivalents of Fmoc-Ile-OH with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (5x).

-

Perform a final Fmoc deprotection with 20% piperidine in DMF (1 x 5 min, 1 x 10 min).

-

Wash the resin with DMF (5x) and DCM (3x) and dry under vacuum.

Protocol 3: Cleavage and Global Deprotection

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Add 10 mL of the cleavage cocktail to the dried peptidyl-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with an additional 2 mL of TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to 50 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

-

Dry the crude peptide pellet under vacuum.

Data Presentation: Reagents and Conditions

| Step | Reagent/Condition | Quantity/Parameter | Purpose |

| Resin Swelling | Dichloromethane (DCM) | 10 mL/g resin | Prepares the resin for reaction |

| Amino Acid Loading | Fmoc-Cys(Trt)-OH | 3 eq. | First amino acid |

| DIPEA | 7.5 eq. | Base for activation | |

| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL/g resin | Removes Fmoc protecting group |

| Amino Acid Coupling | Fmoc-Ile-OH | 3 eq. | Second amino acid |

| HATU | 2.9 eq. | Coupling reagent | |

| DIPEA | 6 eq. | Base for activation | |

| Cleavage & Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 10 mL/g resin | Cleaves peptide from resin and removes Trt group |

| Precipitation | Cold Diethyl Ether | ~50 mL | Precipitates the crude peptide |

Purification and Characterization

Purification by RP-HPLC

The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Protocol 4: RP-HPLC Purification

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

-

Inject the solution onto a C18 preparative RP-HPLC column.

-

Elute the peptide using a linear gradient of 5-95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 40 minutes.

-

Monitor the elution profile at 220 nm.

-

Collect the fractions corresponding to the major peak.

-

Analyze the collected fractions for purity by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

The identity and purity of the synthesized this compound are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide. The expected monoisotopic mass for C₉H₁₈N₂O₃S is 234.10 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide and assess its purity.

Potential Biological Signaling

While the specific signaling pathway for this compound is not extensively characterized, its constituent amino acids are known to be biologically active. Isoleucine, a branched-chain amino acid, plays a role in regulating glucose metabolism and is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis. Dipeptides have also been shown to act as signaling molecules. Based on this, a plausible signaling pathway for this compound could involve its transport into the cell and subsequent influence on the mTOR pathway, potentially through its hydrolysis into isoleucine and cysteine or by acting directly as a signaling entity.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis, purification, and characterization of this compound for research applications. The presented solid-phase synthesis protocol, employing an Fmoc/tBu strategy, is a reliable method for obtaining high-purity Ile-Cys. The accompanying information on purification, characterization, and potential biological relevance aims to support researchers in their studies involving this and other dipeptides. Adherence to the detailed protocols and careful monitoring of each step are crucial for a successful synthesis.

References

The Biological Functions of Isoleucine and Cysteine in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleucine and cysteine are fundamental amino acids with divergent yet complementary roles in cellular physiology. Isoleucine, a branched-chain amino acid, is a critical regulator of protein synthesis and metabolic signaling, primarily through the mTOR pathway. Cysteine, a sulfur-containing amino acid, is central to cellular antioxidant defense as a precursor to glutathione and plays a key role in protein structure and redox signaling. While the dipeptide Isoleucyl-cysteine (Ile-Cys) can be synthesized endogenously, its specific biological functions remain largely uncharacterized. This technical guide provides a comprehensive overview of the core cellular functions of isoleucine and cysteine, detailing their involvement in key signaling pathways and metabolic processes. We present quantitative data from relevant studies, detailed experimental protocols for their investigation, and visualizations of associated pathways to serve as a resource for researchers in cellular biology and drug development.

Isoleucine: A Key Regulator of Cellular Growth and Metabolism

Isoleucine is an essential branched-chain amino acid (BCAA) that plays a pivotal role in promoting protein synthesis and cellular growth. Its effects are primarily mediated through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.

Isoleucine and the mTOR Signaling Pathway

The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Isoleucine, along with other BCAAs like leucine, can activate mTORC1 signaling. This activation leads to the phosphorylation of downstream targets that promote protein synthesis, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] Studies in bovine mammary epithelial cells have shown that isoleucine supplementation increases the phosphorylation of mTOR, S6K1, and the ribosomal protein S6.[1]

The activation of mTORC1 by isoleucine is a complex process that is thought to involve its transport into the lysosome and interaction with components of the mTORC1 signaling machinery. Recent research suggests that isoleucine can stimulate milk protein and fat synthesis in mammary epithelial cells via a PI3K-BRG1-mTOR/SREBP-1c pathway.[2]

Below is a diagram illustrating the signaling pathway of isoleucine-mediated mTORC1 activation.

Quantitative Data on Isoleucine's Effects

The following table summarizes quantitative data from studies investigating the effects of isoleucine on cellular processes.

| Parameter | Cell Type | Condition | Fold Change/Effect | Reference |

| mTOR Phosphorylation | MAC-T cells | Isoleucine supplementation | Increased | [1] |

| S6K1 Phosphorylation | MAC-T cells | Isoleucine supplementation | Increased | [1] |

| rpS6 Phosphorylation | MAC-T cells | Isoleucine supplementation | Increased | |

| Protein Synthesis Rate | MAC-T cells | Isoleucine depletion | Decreased |

Cysteine: A Cornerstone of Antioxidant Defense and Redox Signaling

Cysteine's unique thiol group makes it a highly reactive and functionally versatile amino acid. It is a critical component of the major intracellular antioxidant, glutathione, and participates directly in redox signaling and protein structure.

Cysteine and Glutathione Synthesis

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant antioxidant in cells. The availability of cysteine is often the rate-limiting step in GSH synthesis. GSH plays a crucial role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox state, and protecting against oxidative stress.

The synthesis of glutathione occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

Cysteine in Redox Signaling

The thiol group of cysteine residues in proteins can undergo reversible oxidation-reduction reactions, making them key players in redox signaling. This post-translational modification can alter a protein's function, localization, and interaction with other molecules, thereby transducing signals in response to changes in the cellular redox environment.

Quantitative Data on Cysteine's Effects

The following table presents quantitative data on the impact of cysteine on cellular antioxidant capacity.

| Parameter | Cell Type | Condition | Result | Reference |

| Intracellular Cysteine | Rat Cardiomyocytes | 0.5 mM Cysteine Incubation (2h) | 9.6 ± 0.78 nmol/mg protein | |

| Glutathione Peroxidase (GPx) Activity | Rat Cardiomyocytes | 0.5 mM Cysteine Incubation (2h) | 1.11 ± 0.23 U/mg protein | |

| GPx-1 Expression | Rat Cardiomyocytes | 0.5 mM Cysteine Incubation (2h) | 5.01 ± 0.48 OD units/mm² |

The Dipeptide Isoleucyl-cysteine: A Subject for Future Investigation

While the biological roles of isoleucine and cysteine are well-established, the specific functions of the dipeptide Isoleucyl-cysteine (Ile-Cys) are not yet well understood.

Synthesis of Isoleucyl-cysteine

Research has shown that isoleucyl-tRNA synthetase can catalyze the formation of the dipeptide Ile-Cys. This synthesis is an alternative reaction to the canonical charging of tRNA with isoleucine, suggesting a potential, albeit uncharacterized, physiological role for this dipeptide.

Hypothesized Functions of Isoleucyl-cysteine

Based on the known functions of its constituent amino acids, we can hypothesize potential roles for Ile-Cys that warrant further investigation:

-

Antioxidant Properties: The presence of the cysteine residue suggests that Ile-Cys could possess antioxidant activity, either by directly scavenging reactive oxygen species or by being a precursor for glutathione synthesis.

-

Signaling Molecule: It is plausible that Ile-Cys could act as a signaling molecule, potentially influencing pathways regulated by its constituent amino acids, such as the mTOR pathway.

-

Metabolic Intermediate: Ile-Cys may serve as a transient intermediate in protein turnover, being either a product of proteolysis or a substrate for further metabolic processing.

Further research is necessary to elucidate the precise biological functions of Isoleucyl-cysteine in cellular processes.

Experimental Protocols

Quantification of Intracellular Amino Acids and Dipeptides by LC-MS/MS

This protocol is adapted from a method for tracking dipeptides in cell culture.

A. Cell Extraction:

-

Harvest a known number of cells (e.g., 32 x 10⁶) by centrifugation (1300 rpm, 10 min, 4°C).

-

Resuspend the cell pellet in 50 mL of cold PBS and wash twice with 5 mL of cold PBS.

-

Store the final cell pellet at -70°C until extraction.

-

Perform a Bligh-Dyer extraction by adding 1 mL of 1:2 CHCl₃:MeOH to the cell pellet, followed by 250 µL of CHCl₃ and 250 µL of water, vortexing for 5 minutes after each addition.

B. Derivatization:

-

Reconstitute the intracellular extracts with 60 µL of borax buffer (0.1 M, pH 9).

-

Add 100 µL of 20 mM dansyl chloride in acetonitrile and incubate at room temperature for 2 hours.

-

Quench the reaction with 100 µL of 1% formic acid.

C. LC-MS/MS Analysis:

-

Analyze the derivatized samples using a liquid chromatography system coupled to a mass spectrometer (e.g., Agilent 1260 Infinity Bio-inert LC with an Agilent 6540 Accurate-Mass Quadrupole).

-

Use a reverse-phase column (e.g., Aeris PEPTIDE 3.6u XBC18 150 x 2.1 mm) with a gradient of water with 0.2% formic acid (mobile phase A) and acetonitrile with 0.2% formic acid (mobile phase B).

-

Configure the mass spectrometer for MS acquisition in a low mass range (e.g., 100-1300 m/z).

-

Quantify the dipeptides and amino acids based on a standard curve of known concentrations.

Western Blotting for mTOR Pathway Activation

This protocol provides a general procedure for assessing the phosphorylation status of key proteins in the mTOR pathway.

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and rpS6 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

Isoleucine and cysteine are indispensable amino acids with profound and distinct impacts on cellular function. Isoleucine acts as a critical signaling molecule for cell growth and proliferation through the mTOR pathway, while cysteine is fundamental for maintaining redox homeostasis and protecting against oxidative damage. The dipeptide Isoleucyl-cysteine represents an intriguing molecule whose biological significance is yet to be uncovered. Future research focusing on the specific roles of this and other dipeptides will undoubtedly provide deeper insights into the intricate network of cellular metabolism and signaling. The experimental approaches outlined in this guide provide a framework for such investigations, which could ultimately open new avenues for therapeutic intervention in a variety of diseases.

References

- 1. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoleucine stimulates mTOR and SREBP-1c gene expression for milk synthesis in mammary epithelial cells through BRG1-mediated chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Sources of Isoleucylcysteine and its Constituent Amino Acids

Introduction

This technical guide explores the natural occurrence and sources of the dipeptide Isoleucylcysteine. It is important to note that scientific literature extensively documents the individual amino acids, L-isoleucine and L-cysteine, while the natural occurrence of the dipeptide this compound is not widely reported. This suggests that this compound may not be a common naturally occurring dipeptide or may exist transiently as an intermediate in metabolic processes.

Therefore, this guide will provide a comprehensive overview of the natural sources, biosynthesis, and metabolic pathways of its constituent amino acids, L-isoleucine and L-cysteine. This information is crucial for researchers, scientists, and drug development professionals interested in the biological context and potential applications of this dipeptide.

Natural Occurrence and Sources

While direct evidence for the widespread natural occurrence of this compound is limited, its constituent amino acids are fundamental components of proteins and are found in a vast array of natural sources.

L-Isoleucine

L-isoleucine is an essential branched-chain amino acid (BCAA) for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. It plays a critical role in protein synthesis, muscle metabolism, and the regulation of blood sugar levels.

Table 1: Isoleucine Content in Various Food Sources

| Food Source | Isoleucine Content (g per 100g) |

| Egg, white, dried | 4.581[1] |

| Soy protein isolate | 4.253[1] |

| Seaweed, spirulina, dried | 3.209[1] |

| Chicken breast | 1.5[2] |

| Salmon | 1.2[2] |

| Beef, skirt steak, cooked | 1.580 |

| Lentils, cooked | 0.45 |

| Almonds | 0.65 |

| Quinoa, cooked | 0.28 |

Table 2: Typical Isoleucine Concentrations in Human Plasma

| Population | Concentration Range (µmol/L) |

| Adults | 42 - 100 |

| Children | 37 - 140 |

L-Cysteine

L-cysteine is a semi-essential amino acid, as it can be synthesized in the human body from methionine. It is a key structural component of many proteins due to its ability to form disulfide bonds and is a precursor to the major antioxidant glutathione. Cysteine is often found in its oxidized dimer form, cystine, in proteins and the bloodstream.

Table 3: Cysteine/Cystine Content in Various Food Sources

| Food Source | Cysteine/Cystine Content (g per 100g) |

| Pork | High |

| Beef | High |

| Chicken | High |

| Fish | High |

| Lentils | High |

| Oatmeal | High |

| Eggs | High |

| Sunflower Seeds | High |

| Cheese | High |

Note: Specific quantitative values for cysteine can be variable due to its oxidative instability. The listed foods are generally recognized as being rich in this amino acid.

Biosynthesis and Metabolism

The metabolic pathways of isoleucine and cysteine are well-characterized.

L-Isoleucine Biosynthesis and Catabolism

In plants and microorganisms, isoleucine is synthesized from threonine. Humans, however, lack this pathway and must obtain it from their diet. The catabolism of isoleucine is a multi-step process that yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

References

Isoleucylcysteine: A Technical Whitepaper on its Putative Mechanism of Action in Biological Systems

Disclaimer: Scientific literature explicitly detailing the mechanism of action of the dipeptide isoleucylcysteine (Ile-Cys) is exceptionally limited. This document, therefore, presents a scientifically informed yet largely hypothetical framework based on the well-documented biological activities of its constituent amino acids, L-isoleucine and L-cysteine. The proposed mechanisms, signaling pathways, and experimental designs should be interpreted as a guide for future research rather than established fact.

Introduction

This compound is a dipeptide composed of the essential branched-chain amino acid L-isoleucine and the sulfur-containing amino acid L-cysteine. While the bioactivities of individual amino acids are extensively studied, the specific roles of many dipeptides remain an emerging field of research. This whitepaper aims to provide a comprehensive technical guide for researchers, scientists, and drug development professionals by postulating the potential mechanisms of action of this compound. This is achieved by synthesizing the known antioxidant and anti-inflammatory properties of its constituent amino acids and proposing how they might function in concert as a single molecule.

Postulated Core Mechanisms of Action

Based on the functionalities of L-isoleucine and L-cysteine, the primary mechanisms of action for this compound are likely centered around antioxidant and anti-inflammatory activities.

Antioxidant Properties

The cysteine residue, with its thiol (-SH) group, is a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. The isoleucine component may contribute to the overall antioxidant capacity by influencing cellular metabolism and stress responses.

Anti-inflammatory Properties

Both L-isoleucine and L-cysteine have been reported to modulate inflammatory pathways. L-cysteine can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression. L-isoleucine has also demonstrated anti-inflammatory effects in various models. As a dipeptide, this compound could potentially exhibit synergistic or unique anti-inflammatory properties by interacting with key signaling cascades.

Quantitative Data on Constituent Amino Acids

No quantitative data for the biological activity of this compound has been found in the reviewed literature. The following tables summarize relevant data for L-isoleucine and L-cysteine to provide a basis for estimating potential efficacy.

Table 1: Quantitative Antioxidant Activity of L-Cysteine and Related Compounds

| Compound | Assay | Model System | IC50 / Activity |

| L-Cysteine | Superoxide Radical Scavenging | In vitro | Stronger than GSH |

| L-Cysteine | Linoleic Acid Oxidation Inhibition | In vitro | GE value: 1.22 ± 0.12 mmol/mmol |

| N-Acetylcysteine (NAC) | DPPH Radical Scavenging | In vitro | Dose-dependent |

| N-Acetylcysteine (NAC) | ABTS Radical Scavenging | In vitro | Dose-dependent |

Table 2: Quantitative Anti-inflammatory Activity of L-Cysteine and L-Isoleucine

| Compound | Model System | Key Inflammatory Markers | Observed Effect |

| L-Cysteine (0.2 mM) | TNF-α-stimulated Human Coronary Arterial Endothelial Cells (HCAECs) | NF-κB activation, CD62E expression, IL-6 production | Significant inhibition |

| L-Isoleucine | LPS-challenged weaned piglets | Intestinal inflammation | Attenuated inflammatory response |

Postulated Signaling Pathways

The following diagrams illustrate the established signaling pathways for L-cysteine and L-isoleucine. It is hypothesized that this compound could modulate these pathways.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Caption: Postulated interaction of this compound with the MAPK signaling cascade.

Proposed Experimental Protocols

To validate the hypothesized bioactivities of this compound, the following experimental protocols are proposed.

In Vitro Antioxidant Activity Assays

5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To measure the free radical scavenging capacity of this compound.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the this compound dilutions.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

-

5.1.2. Cellular Antioxidant Activity (CAA) Assay

-

Objective: To assess the antioxidant activity of this compound in a cell-based model.

-

Methodology:

-

Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate.

-

Load the cells with a fluorescent probe (e.g., DCFH-DA).

-

Treat the cells with various concentrations of this compound for a defined period.

-

Induce oxidative stress by adding a pro-oxidant (e.g., AAPH).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.

-

In Vitro Anti-inflammatory Activity Assays

5.2.1. Measurement of Pro-inflammatory Cytokine Production

-

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines.

-

Methodology:

-

Culture immune cells (e.g., RAW 264.7 macrophages, human PBMCs) in a 24-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Incubate for an appropriate time (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

-

5.2.2. NF-κB Activation Assay

-

Objective: To investigate the effect of this compound on the NF-κB signaling pathway.

-

Methodology:

-

Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Alternatively, perform Western blotting to analyze the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

-

Proposed Experimental Workflows

The following diagrams outline logical workflows for investigating the biological activities of this compound.

Caption: A proposed experimental workflow for characterizing the antioxidant properties of this compound.

Discovery and Initial Characterization of Isoleucylcysteine: A Review of a Novel Dipeptide

Abstract: This document provides a comprehensive overview of the current scientific understanding of the dipeptide Isoleucylcysteine (Ile-Cys). It details the available data on its biochemical properties and outlines the experimental methodologies that would be integral to its further characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of novel peptides.

While the specific dipeptide this compound (Ile-Cys) is not extensively characterized in the scientific literature as a standalone molecule with a dedicated body of research, its constituent amino acids, isoleucine and cysteine, are fundamental biological building blocks. The study of dipeptides is a significant area of research, and the potential properties and biological activities of Ile-Cys can be extrapolated from the known functions of similar peptides and its constituent parts. This paper will therefore focus on the foundational knowledge and the necessary experimental framework for the discovery and characterization of such a molecule.

Biochemical Properties and Potential Significance

This compound is a dipeptide composed of the amino acids L-isoleucine and L-cysteine, linked by a peptide bond. Isoleucine is a branched-chain amino acid (BCAA) essential for protein synthesis and metabolic regulation, while cysteine, with its thiol group, is crucial for protein structure (disulfide bonds), antioxidant defense (as a precursor to glutathione), and detoxification.

The combination of these two amino acids in a dipeptide could yield a molecule with unique biochemical properties. The presence of the cysteine residue suggests potential antioxidant activity and the ability to participate in redox signaling pathways. The isoleucine component may influence its transport and metabolism.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₉H₁₈N₂O₃S | --- |

| Molecular Weight | 234.32 g/mol | --- |

| Isoelectric Point (pI) | ~5.5 | In silico prediction |

| LogP | -1.2 | In silico prediction |

| Hydrogen Bond Donors | 4 | --- |

| Hydrogen Bond Acceptors | 5 | --- |

Hypothetical Signaling Pathway Involvement

Given the properties of its constituent amino acids, this compound could potentially modulate several signaling pathways. The cysteine moiety makes it a candidate for interacting with pathways sensitive to redox state, such as the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response.

An In-depth Technical Guide to the Potential Therapeutic Effects of Isoleucine and Cysteine

Disclaimer: As of November 2025, a significant body of scientific literature specifically investigating the therapeutic effects of the dipeptide Isoleucylcysteine is not available. Therefore, this technical guide provides a comprehensive overview of the individual therapeutic potentials of its constituent amino acids, Isoleucine and L-Cysteine (often studied as its precursor, N-acetylcysteine or NAC). This information is intended for researchers, scientists, and drug development professionals to extrapolate potential areas of investigation for the dipeptide.

Introduction to Isoleucine and Cysteine

Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in muscle metabolism, protein synthesis, and the regulation of blood sugar and energy levels. It is a constituent of many proteins and is vital for hemoglobin synthesis. L-Cysteine is a non-essential amino acid characterized by its sulfur-containing thiol group, which is highly reactive and central to its biological functions. It is a crucial component of proteins like keratin and a precursor to the potent antioxidant glutathione.

Therapeutic Potential of Isoleucine

Isoleucine's therapeutic applications are primarily linked to its role in metabolic regulation and protein synthesis.

Regulation of Protein Synthesis via mTOR Signaling

Isoleucine, along with other BCAAs, is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and protein synthesis. Activation of mTORC1 by amino acids leads to the phosphorylation of downstream effectors, including 70-kDa ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E binding protein 1 (4EBP1), ultimately promoting mRNA translation and protein synthesis.

In Silico Modeling of Isoleucylcysteine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Isoleucylcysteine (Ile-Cys) presents a fascinating subject for in silico modeling due to the unique combination of its constituent amino acids. Isoleucine, a branched-chain amino acid, is known for its role in signaling pathways such as the mammalian target of rapamycin (mTOR) pathway and in maintaining immune function.[1][2][3][4][5] Cysteine, with its reactive thiol group, is crucial for protein structure through the formation of disulfide bonds and plays a significant role in redox signaling and antioxidant defense. Understanding the interactions of this dipeptide at a molecular level is paramount for elucidating its potential biological functions and for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the computational methodologies employed to model the interactions of this compound with protein targets. We will delve into the theoretical underpinnings and practical applications of molecular docking, molecular dynamics simulations, and binding free energy calculations. This document is intended to serve as a practical resource for researchers and professionals in the field of drug discovery and computational biology.

Theoretical Framework: A Multi-faceted Approach to Modeling Dipeptide Interactions

The in silico investigation of this compound-protein interactions necessitates a multi-step computational workflow. This process begins with the prediction of the most probable binding pose of the dipeptide to its target protein, followed by an in-depth analysis of the dynamic behavior of the complex, and culminates in the quantitative estimation of binding affinity.

Core Computational Workflow

The logical flow of a typical in silico modeling study for a dipeptide like this compound is depicted in the diagram below. This workflow highlights the sequential and interconnected nature of the computational techniques employed.

Signaling Pathways Potentially Modulated by this compound

Given the established roles of its constituent amino acids, this compound could potentially modulate several key signaling pathways. Isoleucine is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Cysteine and its derivatives are involved in cellular redox homeostasis, which can influence a multitude of signaling cascades.

The following diagram illustrates the potential points of interaction for this compound within the mTOR signaling pathway, a critical pathway in cellular regulation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the core computational experiments used in modeling this compound interactions. These protocols are based on widely used and validated software packages, AutoDock for molecular docking and GROMACS for molecular dynamics simulations.

Protocol 1: Molecular Docking of this compound using AutoDock

This protocol outlines the steps for predicting the binding pose of this compound to a target protein using AutoDock.

-

Preparation of the Receptor (Protein):

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and any co-crystallized ligands.

-

Add polar hydrogens to the protein structure.

-

Assign Gasteiger charges to all atoms.

-

Save the prepared protein structure in PDBQT format.

-

-

Preparation of the Ligand (this compound):

-

Generate a 3D structure of this compound using a molecular builder or from a database like PubChem.

-

Add hydrogens to the dipeptide structure.

-

Define the rotatable bonds within the dipeptide.

-

Assign Gasteiger charges.

-

Save the prepared dipeptide structure in PDBQT format.

-

-

Grid Parameter Setup:

-

Define a grid box that encompasses the putative binding site on the protein. The grid box should be large enough to allow for the free rotation and translation of the dipeptide.

-

Generate grid parameter file (.gpf) that specifies the grid box dimensions and the atom types for which energy grids will be calculated.

-

-

Docking Parameter Setup:

-

Generate a docking parameter file (.dpf) that specifies the PDBQT files for the protein and dipeptide, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs).

-

-

Running AutoDock:

-

Execute AutoGrid to pre-calculate the grid maps.

-

Execute AutoDock to perform the docking simulation.

-

-

Analysis of Results:

-

Analyze the output docking log file (.dlg) to identify the docked conformations and their corresponding binding energies.

-

Visualize the top-ranked docking poses to inspect the interactions between this compound and the protein.

-

Protocol 2: Molecular Dynamics Simulation of the this compound-Protein Complex using GROMACS

This protocol describes the setup and execution of a molecular dynamics (MD) simulation to study the dynamic behavior of the this compound-protein complex.

-

System Preparation:

-

Start with the best-ranked docked pose of the this compound-protein complex from the molecular docking step.

-

Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

-

Generate the topology files for both the protein and the dipeptide.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic, dodecahedron) around the complex.

-

Solvate the box with an appropriate water model (e.g., TIP3P, SPC/E).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system.

-

NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density of the system.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) to generate trajectories of the atomic motions.

-

-

Trajectory Analysis:

-

Analyze the generated trajectories to study the stability of the complex (RMSD, RMSF), conformational changes, and specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Protocol 3: Binding Free Energy Calculation using MM/PBSA

This protocol details the calculation of the binding free energy of the this compound-protein complex using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method from the MD simulation trajectories.

-

Trajectory Extraction:

-

Extract snapshots (frames) from the stable part of the production MD trajectory.

-

-

MM/PBSA Calculation:

-

For each snapshot, calculate the following energy terms for the complex, the protein, and the dipeptide separately:

-

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

-

Polar Solvation Energy (ΔG_polar): Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

Nonpolar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS> where <ΔG_solv> = <ΔG_polar> + <ΔG_nonpolar> and T<ΔS> is the conformational entropy change upon binding (often omitted for relative binding energy calculations due to its high computational cost).

-

-

Energy Decomposition:

-

Perform a per-residue energy decomposition to identify the key amino acid residues in the protein that contribute most significantly to the binding of this compound.

-

Data Presentation: Quantitative Analysis of Interactions

The results from the in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation. The following tables provide examples of how to summarize the quantitative data obtained from MM/PBSA calculations.

Table 1: Calculated Binding Free Energies (kcal/mol)

| Component | Average Value | Standard Deviation |

| ΔE_vdw | -45.2 | 3.1 |

| ΔE_elec | -28.7 | 4.5 |

| ΔE_MM | -73.9 | 5.4 |

| ΔG_polar | 55.8 | 6.2 |

| ΔG_nonpolar | -8.3 | 0.9 |

| ΔG_solv | 47.5 | 6.3 |

| ΔG_bind | -26.4 | 3.8 |

Table 2: Per-Residue Energy Contribution to Binding (Top 5 Residues)

| Residue | ΔE_vdw | ΔE_elec | ΔG_polar | Total Contribution |

| TYR 152 | -4.8 | -1.2 | 2.1 | -3.9 |

| PHE 268 | -5.1 | -0.5 | 1.5 | -4.1 |

| ASP 120 | -1.5 | -8.9 | 7.2 | -3.2 |

| LEU 271 | -4.5 | -0.2 | 1.1 | -3.6 |

| ARG 124 | -1.1 | -10.3 | 8.5 | -2.9 |

Conclusion

The in silico modeling of this compound interactions provides a powerful framework for understanding its potential biological roles and for guiding the development of novel therapeutic agents. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations offers a detailed view of the molecular recognition process, from the initial binding event to the dynamic stability of the complex and the quantitative assessment of binding affinity. While experimental data on this compound itself is limited, the protocols and methodologies outlined in this guide provide a robust roadmap for its computational investigation. Future studies focusing on specific protein targets and subsequent experimental validation will be crucial to fully elucidate the biological significance of this intriguing dipeptide.

References

- 1. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Isoleucine Plays an Important Role for Maintaining Immune Function. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Isoleucine Plays an Important Role for Maintaining Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoleucine plays an important role for maintaining immune function. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Quantification of Isoleucylcysteine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of the dipeptide Isoleucylcysteine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step followed by solid-phase extraction for sample cleanup. Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar analytes like dipeptides. Detection and quantification are performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in biological matrices.

Introduction

This compound is a dipeptide composed of the essential amino acid isoleucine and the sulfur-containing amino acid cysteine. While the biological significance of many individual amino acids is well-understood, the specific roles of dipeptides are an emerging area of research. Isoleucine is known to play a role in regulating metabolism and immune function, partly through the mTOR signaling pathway[1][2]. Cysteine is a critical component of the major intracellular antioxidant, glutathione. Given the biological importance of its constituent amino acids, the quantification of this compound in biological fluids may provide valuable insights into various physiological and pathological processes.

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput[3][4]. This application note provides a detailed protocol for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents

-

This compound standard (purity ≥95%)

-

Stable isotope-labeled this compound (e.g., Isoleucyl(13C6, 15N)-cysteine) as internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard at a final concentration of 50 ng/mL.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Experimental Workflow

Liquid Chromatography

-

LC System: UHPLC system

-

Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

Time (min) %B 0.0 95 5.0 50 5.1 95 | 7.0 | 95 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 235.1 86.1 15 This compound 235.1 102.0 20 | this compound-IS | 242.1 | 92.1 | 15 |

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Note: The MRM transitions and collision energies for this compound are predicted based on common fragmentation patterns of dipeptides and should be optimized empirically.

Results and Discussion

Linearity, Accuracy, and Precision

Due to the lack of commercially available certified reference materials for this compound, this application note presents representative data from similar dipeptides, carnosine and anserine, which are commonly found in human plasma[5]. The expected performance of the this compound assay should be similar.

Table 1: Representative Quantitative Data for Dipeptides in Human Plasma

| Dipeptide | Endogenous Concentration Range (µmol/L) | LLOQ (µmol/L) | Accuracy (%) | Precision (%RSD) |

| Carnosine | 0 - 6.3 | 0.1 | 95 - 105 | <10 |

| Anserine | 0 - 18.4 nmol/mL (equivalent to 0 - 18.4 µmol/L) | 0.05 | 92 - 108 | <12 |

| This compound | To be determined | ~0.1 | Expected 90-110 | Expected <15 |

Biological Context: Potential Role in mTOR Signaling

Isoleucine, a constituent of this compound, is a branched-chain amino acid known to activate the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The influx of amino acids, including isoleucine, signals nutrient availability to the mTORC1 complex, leading to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, ultimately promoting protein translation. It is plausible that this compound, either directly or after being hydrolyzed into its constituent amino acids, contributes to the activation of this critical signaling pathway.

mTOR Signaling Pathway

Conclusion

This application note provides a comprehensive framework for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation technique, coupled with HILIC chromatography and MRM detection, offers the selectivity and sensitivity required for the analysis of this dipeptide in a complex biological matrix. While the MRM transitions provided are based on predictive fragmentation, they serve as a strong starting point for method optimization. The successful implementation of this method will enable researchers to further investigate the biological role of this compound and its potential as a biomarker in health and disease.

References

- 1. Isoleucine stimulates mTOR and SREBP-1c gene expression for milk synthesis in mammary epithelial cells through BRG1-mediated chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Appearance of Di- and Tripeptides in Human Plasma after a Protein Meal Does Not Correlate with PEPT1 Substrate Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 5. Plasma concentrations of anserine, carnosine and pi-methylhistidine as biomarkers of habitual meat consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chromatographic Separation of Isoleucylcysteine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a strategic approach for the chromatographic separation of Isoleucylcysteine (Ile-Cys) diastereomers using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound possesses three chiral centers, resulting in eight stereoisomers. The separation of these isomers is critical for ensuring the stereochemical purity of pharmaceutical compounds and for structure-activity relationship studies. While a specific, validated method for this compound was not found in the public domain, this application note provides a robust starting protocol derived from established methods for the separation of similar dipeptides and amino acid isomers.[1][2][3] The proposed methodology leverages conventional RP-HPLC, a technique demonstrated to be effective in resolving peptide diastereomers.[1]

Introduction

This compound is a dipeptide composed of isoleucine and cysteine. Isoleucine has two chiral centers (α-carbon and β-carbon), and cysteine has one (α-carbon), leading to a total of eight stereoisomers. These can be categorized into four diastereomeric pairs of enantiomers (e.g., L-Isoleucyl-L-cysteine, D-Isoleucyl-L-cysteine, L-allo-Isoleucyl-L-cysteine, and D-allo-Isoleucyl-L-cysteine, and their corresponding D-cysteine counterparts). The separation of these isomers is crucial for the development of stereochemically pure peptides for therapeutic use, as different stereoisomers can exhibit varied biological activities and toxicological profiles.

This application note details a proposed experimental workflow and starting chromatographic conditions for the separation of this compound diastereomers. The separation of enantiomeric pairs would necessitate the use of chiral chromatography, which is also discussed as a potential subsequent step.

Experimental Workflow

The general workflow for the separation and analysis of this compound isomers is depicted below. This process begins with sample preparation, followed by chromatographic separation and subsequent detection and data analysis.

Caption: Experimental workflow for the separation of this compound isomers.

Proposed Experimental Protocols

The following protocols are based on general methods for separating peptide diastereomers and underivatized amino acids.[1] Optimization of these conditions will be necessary for baseline separation of all this compound diastereomers.

Protocol 1: Reversed-Phase HPLC for Diastereomer Separation

This method is designed to separate the diastereomers of this compound.

1. Materials and Reagents:

-

Columns:

-

Shim-pack CLC-C18 (150 mm x 4.6 mm, 5 µm particle size)

-

Alternatively, a C8 column could be tested.

-

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: Mobile Phase A

-

This compound Isomer Standard Mixture: A mixture of the relevant Ile-Cys diastereomers.

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and UV detector.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C (can be varied, e.g., up to 65°C, to optimize separation)

-

Detection Wavelength: 225 nm (or 210 nm for increased sensitivity)

-

Injection Volume: 10 µL

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 70 | 30 |

| 21.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

4. Sample Preparation:

-

Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in the sample diluent.

-

Further dilute to a working concentration of 100 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC for Enantiomer Separation (Conceptual)

For the separation of enantiomeric pairs (e.g., L-Ile-L-Cys from D-Ile-D-Cys), a chiral stationary phase (CSP) is required. Zwitterionic CSPs derived from cinchona alkaloids have shown success in separating dipeptide enantiomers.

1. Materials and Reagents:

-

Column: CHIRALPAK® ZWIX(+) or ZWIX(-)

-

Mobile Phase: Methanol/Water (98:2 v/v) with 50 mM formic acid and 25 mM diethylamine.

2. Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 225 nm or Evaporative Light Scattering Detector (ELSD)

Note: This protocol is a starting point and would require significant optimization. The separation of all eight stereoisomers might necessitate a two-dimensional HPLC approach, where diastereomers are first separated on a reversed-phase column, and the collected fractions are then analyzed on a chiral column.

Data Presentation

The following tables present hypothetical data for the separation of four diastereomers of this compound using the proposed RP-HPLC protocol. This data is for illustrative purposes to demonstrate the expected outcome.

Table 1: Hypothetical Retention Times and Resolution

| Isomer | Retention Time (min) | Resolution (Rs) vs. Previous Peak |

| L-allo-Ile-L-Cys | 12.5 | - |

| D-allo-Ile-L-Cys | 13.2 | 2.1 |

| L-Ile-L-Cys | 14.0 | 2.5 |

| D-Ile-L-Cys | 14.9 | 2.8 |

Table 2: Hypothetical Peak Characteristics

| Isomer | Peak Area | Tailing Factor |

| L-allo-Ile-L-Cys | 250,000 | 1.1 |

| D-allo-Ile-L-Cys | 248,000 | 1.2 |

| L-Ile-L-Cys | 252,000 | 1.1 |

| D-Ile-L-Cys | 251,000 | 1.3 |

Logical Relationship of Separation Principles

The separation of stereoisomers relies on exploiting subtle differences in their physicochemical properties. The diagram below illustrates the logical hierarchy of separating this compound isomers.

Caption: Logical approach to the separation of this compound isomers.

Conclusion

The successful chromatographic separation of this compound isomers is achievable through a systematic approach. The proposed reversed-phase HPLC method provides a strong foundation for the separation of the diastereomeric pairs. Further separation of enantiomers will require the implementation of chiral chromatography techniques. The protocols and conceptual frameworks presented in this application note offer a comprehensive starting point for researchers and scientists in the pharmaceutical and biotechnology sectors to develop and validate a robust analytical method for these critical stereoisomers.

References

- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chiraltech.com [chiraltech.com]

- 3. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Detecting Isoleucylcysteine in Complex Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucylcysteine (Ile-Cys) is a dipeptide composed of the amino acids isoleucine and cysteine. While the individual roles of isoleucine and cysteine in cellular metabolism, signaling, and disease are well-documented, the specific biological functions and significance of the Ile-Cys dipeptide are less understood. Emerging interest in small peptides as potential biomarkers and bioactive molecules necessitates robust and sensitive methods for their detection and quantification in complex biological matrices.

These application notes provide a comprehensive guide for the detection of this compound in biological samples such as plasma, serum, and urine. The protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer the high selectivity and sensitivity required for analyzing low-abundance analytes in complex mixtures.

I. Analytical Techniques

The primary method for the reliable quantification of this compound is targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the specificity and sensitivity of tandem mass spectrometry.

Key Advantages of LC-MS/MS for this compound Detection:

-

High Specificity: Tandem mass spectrometry allows for the selection of a specific precursor ion (the molecular ion of this compound) and its characteristic fragment ions, minimizing interference from other molecules in the sample.

-

High Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations (picomolar to nanomolar range), which is crucial for biomarkers that may be present in trace amounts.

-

Quantitative Accuracy: Through the use of stable isotope-labeled internal standards, LC-MS/MS provides highly accurate and precise quantification.

-

Multiplexing Capability: This technique allows for the simultaneous analysis of multiple analytes in a single run, enabling the investigation of related metabolic pathways.

II. Experimental Protocols

The following are proposed protocols for the extraction and analysis of this compound from biological samples. These are based on general principles for dipeptide analysis and should be optimized for specific instrumentation and sample types.

Protocol 1: this compound Extraction from Plasma or Serum

This protocol describes a protein precipitation method for the extraction of small molecules, including dipeptides, from plasma or serum.

Materials:

-

Human or animal plasma/serum samples

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Internal Standard (IS): Isoleucyl-[¹³C₃,¹⁵N]-cysteine (custom synthesis recommended)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 14,000 x g and 4°C

-

Pipettes and tips

Procedure:

-

Sample Thawing: Thaw frozen plasma or serum samples on ice to maintain stability.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized, e.g., 1 µM in water) to 100 µL of each plasma or serum sample in a microcentrifuge tube. Vortex briefly.

-

Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: this compound Analysis by LC-MS/MS

This protocol outlines a general reversed-phase LC-MS/MS method for the analysis of this compound.

Instrumentation:

-

UHPLC or HPLC system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are predicted for this compound and should be empirically determined and optimized using a synthesized standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 233.1 | To be determined | To be determined |

| This compound | 233.1 | To be determined | To be determined |

| Isoleucyl-[¹³C₃,¹⁵N]-cysteine (IS) | 237.1 | To be determined | To be determined |

Note: The precursor ion m/z corresponds to [M+H]⁺. Product ions will result from the fragmentation of the peptide bond and side chains. These need to be identified by infusing a pure standard of this compound into the mass spectrometer and performing product ion scans.

III. Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different sample groups.

Table 1: Hypothetical Quantitative Data for this compound in Human Plasma

| Sample Group | n | This compound Concentration (nM) (Mean ± SD) |

| Healthy Controls | 50 | 15.2 ± 3.5 |

| Disease State A | 50 | 28.9 ± 6.1 |

| Disease State B | 50 | 9.8 ± 2.1 |

This table represents a template for presenting quantitative results. Actual concentrations will need to be determined experimentally.

IV. Potential Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by this compound are not yet elucidated, the individual amino acids are known to be involved in key cellular processes.

-

Isoleucine and mTOR Signaling: Isoleucine, as a branched-chain amino acid (BCAA), is known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

-

Cysteine and Redox Signaling: Cysteine plays a critical role in cellular redox homeostasis through its incorporation into glutathione (GSH), a major antioxidant. Cysteine residues in proteins are also subject to various post-translational modifications that can modulate protein function in response to oxidative stress.

The dipeptide this compound could potentially act as a signaling molecule itself, be a marker of protein turnover, or be involved in cellular responses to oxidative stress. Further research is needed to uncover its specific biological roles.

V. Visualizations

Experimental Workflow

Application Note: Label-Free Quantification of Isoleucylcysteine in Proteomics

Introduction